molecular formula C17H18Cl2N2 B5671881 1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine

1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine

Cat. No.: B5671881
M. Wt: 321.2 g/mol
InChI Key: QSCKRIOCCBLEHY-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a phenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine typically involves the reaction of 3,4-dichlorobenzyl chloride with phenylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichlorophenyl)piperazine
  • 1-(3,5-dichlorophenyl)piperazine
  • 1-(3-chlorophenyl)piperazine

Uniqueness

1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine is unique due to the presence of both 3,4-dichlorophenyl and phenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its specific substitution pattern can influence its binding affinity and selectivity for various receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-16-7-6-14(12-17(16)19)13-20-8-10-21(11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCKRIOCCBLEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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